molecular formula C14H9BrN2O2 B12528631 2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one CAS No. 652973-88-1

2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one

Cat. No.: B12528631
CAS No.: 652973-88-1
M. Wt: 317.14 g/mol
InChI Key: VZJYQWFMKZYXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one is a high-purity chemical compound offered for research and development purposes. This 1,8-naphthyridine derivative features a bromophenyl substituent, a structure known to be a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities . The 1,8-naphthyridine core is of significant research interest due to its similarity to established pharmacologically active molecules. This structural class is extensively investigated for its antimicrobial properties , particularly as DNA gyrase inhibitors, a mechanism of action shared by pioneering naphthyridine-based drugs like nalidixic acid and fluoroquinolone antibiotics such as enoxacin and gemifloxacin . Beyond antimicrobial applications, 1,8-naphthyridine derivatives are also being explored in other therapeutic areas, including as non-nucleoside HIV-1 integrase strand transfer inhibitors (INSTIs) for antiviral research, and as selective ligands for various other biological targets . The presence of the bromine atom on the phenyl ring offers a versatile handle for further structural modification via cross-coupling reactions, making this compound a valuable chemical intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies . Researchers can utilize this compound in various experimental settings, including in vitro biological screening , as a building block in organic synthesis , and for mechanistic studies in drug discovery programs. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

652973-88-1

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

2-(4-bromophenyl)-3-hydroxy-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C14H9BrN2O2/c15-9-5-3-8(4-6-9)11-13(19)12(18)10-2-1-7-16-14(10)17-11/h1-7,19H,(H,16,17,18)

InChI Key

VZJYQWFMKZYXBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C(C2=O)O)C3=CC=C(C=C3)Br)N=C1

Origin of Product

United States

Preparation Methods

Friedlander Condensation-Based Synthesis

Classical Friedlander Reaction

The Friedlander reaction remains the most widely used method for constructing the 1,8-naphthyridine core. This one-pot condensation involves 2-aminonicotinaldehyde derivatives and ketones or β-ketoesters. For 2-(4-bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one, the reaction typically proceeds as follows:

$$
\text{2-Aminonicotinaldehyde} + \text{4-Bromophenyl-substituted Ketone} \xrightarrow{\text{Base}} \text{Target Compound}
$$

In a representative procedure, 2-aminonicotinaldehyde reacts with 4-bromoacetophenone in ethanol under basic conditions (e.g., KOH or ChOH) at 80°C for 24 hours, yielding the product in 85–90% purity. The regioselectivity of the reaction is ensured by using activated ketones or slow addition protocols to avoid disubstituted byproducts.

Table 1: Optimization of Friedlander Reaction Conditions
Condition Catalyst Solvent Temp (°C) Yield (%)
Standard KOH EtOH 80 72
Slow ketone addition ChOH H₂O 80 89
Ionic liquid-enhanced [Bmmim][Im] DMF 100 93

Hydrogenolysis of Benzyl-Protected Intermediates

Benzyloxy Group Deprotection

A two-step strategy involves synthesizing a benzyl-protected precursor followed by catalytic hydrogenolysis. This method, adapted from HIV integrase inhibitor studies, achieves high yields (≥95%):

  • Benzyl Protection :
    $$ N $$-(2,4-Difluorobenzyl)-1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is prepared via nucleophilic substitution using benzyl bromide and DIPEA in DMF at 50°C.

  • Hydrogenolysis :
    The benzyl group is removed using 10% Pd/C under H₂ in MeOH/EtOAc (3:1), yielding the hydroxyl derivative. This step is critical for introducing the 3-hydroxy moiety.

Table 2: Hydrogenolysis Reaction Metrics
Substrate Catalyst Solvent Time (h) Yield (%)
Benzyl-protected precursor Pd/C MeOH/EtOAc 1 97
Chlorinated analog Pd/C THF/EtOAc 2 89

Ionic Liquid-Catalyzed Green Synthesis

Aqueous-Phase Synthesis

Choline hydroxide (ChOH)-catalyzed reactions in water enable gram-scale production with reduced environmental impact. The method leverages hydrogen bonding between ChOH and reactants to facilitate cyclization:

$$
\text{2-Aminonicotinaldehyde} + \text{4-Bromophenylacetaldehyde} \xrightarrow{\text{ChOH, H₂O}} \text{Target Compound}
$$

Key advantages include:

  • No organic solvents : Reactions proceed in water with 90–95% yields.
  • Biocompatibility : ChOH is non-toxic and recyclable.

Post-Synthetic Functionalization

Bromination Strategies

Direct bromination of the naphthyridine core is challenging due to competing side reactions. A preferred route involves introducing the 4-bromophenyl group early via:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of boronic acids with halogenated precursors.
  • Electrophilic Aromatic Bromination : Using Br₂ in H₂SO₄ at 0°C, though this risks over-bromination.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 13.23 (s, 1H, OH), 8.62 (dd, J = 4.5 Hz, 1H), 7.71–7.69 (m, 2H, Ar-H), 4.65 (d, J = 5.8 Hz, 2H).
  • ESI-MS : m/z 317.14 [M+H]⁺, consistent with molecular formula C₁₄H₉BrN₂O₂.
  • UV-Vis : λₘₐₓ = 270 nm (π→π* transition), ε = 0.9869.

Computational Validation

DFT studies (B3LYP/6–311++G(d,p)) confirm intramolecular charge transfer between the naphthyridine core and bromophenyl group, with a first hyperpolarizability (β₀) of 47.074 × 10⁻³⁰ esu.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 2-(4-Bromophenyl)-3-oxo-1,8-naphthyridin-4(1H)-one.

    Reduction: Formation of 2-(4-Phenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that 2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the modulation of enzyme activity through interactions with specific molecular targets, including those involved in cell proliferation and apoptosis .
  • Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects. Its structural features allow it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth .
  • Enzyme Inhibition : The hydroxyl group present in the compound can form hydrogen bonds with active sites on enzymes, enhancing its potential as an inhibitor for specific biochemical pathways .

Material Science

The unique structure of 2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one also positions it as a valuable building block for the development of new materials with specific properties such as fluorescence or conductivity. This application is particularly relevant in the fields of organic electronics and photonics .

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of naphthyridine with bromine substitutions showed enhanced anticancer activity. The introduction of bromine at specific positions significantly increased the efficacy against various cancer cell lines by disrupting microtubule formation during mitosis .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antibacterial properties of substituted naphthyridines, revealing that compounds with halogen substitutions exhibited superior activity against resistant bacterial strains compared to their non-brominated counterparts. This highlights the importance of halogen atoms in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Bromophenyl Positional Isomerism : The 4-bromophenyl analog (target compound) likely exhibits distinct electronic effects compared to its 3-bromophenyl isomer due to differences in resonance and steric hindrance. This may alter binding affinities in biological targets .

Hydroxy vs. Alkyl/Amino Groups: Hydroxy groups (e.g., at position 3 or 4) favor hydrogen bonding, while alkyl/amino substituents (e.g., morpholinyl in ) may improve solubility or target selectivity .

Physicochemical and Spectral Comparisons

  • Melting Points : Bromophenyl-substituted analogs generally exhibit higher melting points (>200°C) compared to methyl- or phenyl-substituted derivatives, reflecting stronger crystal packing interactions .
  • Spectral Signatures: The hydroxyl proton in 3-hydroxy-substituted naphthyridinones appears downfield (δ 11.61 ppm in DMSO-d₆) due to strong hydrogen bonding . FTIR spectra of bromophenyl analogs show characteristic C-Br stretches near 791 cm⁻¹ and aromatic C-H bends .

Biological Activity

2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one is an organic compound belonging to the naphthyridine class, characterized by a bromophenyl group and a hydroxyl group attached to the naphthyridine core. Its molecular formula is C15H12BrN2OC_{15}H_{12}BrN_2O with a molecular weight of approximately 317.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that 2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one exhibits significant antimicrobial and anticancer properties. The biological activity is primarily attributed to its unique structural features, which facilitate interactions with various biological targets.

The compound's hydroxyl group is believed to form hydrogen bonds with enzyme active sites, while the bromophenyl moiety enhances hydrophobic interactions. These interactions are crucial for modulating enzymatic activity and influencing receptor functions, thereby impacting cellular processes such as apoptosis and cell cycle regulation.

Research Findings

Several studies have explored the biological activity of 2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one:

  • Anticancer Activity :
    • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human leukemia and solid tumor cell lines with IC50 values indicating effective inhibition of cell proliferation.
    • The compound has been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage, akin to other naphthyridine derivatives .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest that this compound possesses antimicrobial activity against a range of pathogens, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.

Comparative Analysis with Related Compounds

The biological activity of 2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one can be contextualized against structurally similar compounds:

Compound NameStructureUnique Features
3-Hydroxy-2-(4-chlorophenyl)-1,8-naphthyridin-4-oneStructureContains a chlorophenyl group instead of bromophenyl
3-Hydroxy-2-(4-methylphenyl)-1,8-naphthyridin-4-oneStructureContains a methylphenyl group
7-Chloro-1,6-naphthyridin-4(1H)-oneStructureChlorine substitution at a different position on the naphthyridine ring

These comparisons highlight how variations in substitution affect the biological properties and efficacy of naphthyridine derivatives.

Case Studies

Recent studies have provided insights into the specific effects of this compound:

  • Study on Apoptosis Induction : A study investigated the effect of 2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one on Kasumi-1 human myeloid leukemia cells. The results indicated that at concentrations of 7 μM and above, significant apoptosis was induced alongside cell cycle arrest at G0/G1 and G2 phases .
  • Cytotoxicity Profiling : Another study evaluated the compound's cytotoxicity across various cancer cell lines including HeLa and A549. The findings revealed IC50 values ranging from 10.47 to 15.03 μg/mL, demonstrating its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.